N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide
Description
N-(2-Propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl-substituted benzamide core linked to a 1,2,3,4-tetrahydroisoquinolin moiety with a propanoyl group at the 2-position.
Properties
IUPAC Name |
N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O2/c1-2-18(26)25-10-9-13-7-8-15(11-14(13)12-25)24-19(27)16-5-3-4-6-17(16)20(21,22)23/h3-8,11H,2,9-10,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYTVKSIYRDNOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide (CAS Number: 955760-43-7) is a synthetic compound belonging to the class of tetrahydroisoquinoline derivatives. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Profile
| Property | Details |
|---|---|
| Common Name | This compound |
| Molecular Formula | CHFNO |
| Molecular Weight | 376.4 g/mol |
| CAS Number | 955760-43-7 |
Anticonvulsant Properties
Research has highlighted the potential anticonvulsant activity of tetrahydroisoquinoline derivatives. A study indicated that certain derivatives exhibited high affinity for specific binding sites associated with anticonvulsant effects in animal models. The structure-activity relationship (SAR) studies demonstrated that modifications in the tetrahydroisoquinoline framework could enhance biological activity significantly .
The biological activity of this compound is believed to involve interaction with various neurotransmitter systems. It may act as a modulator of NMDA receptors and other ion channels, influencing synaptic transmission and neuronal excitability. The trifluoromethyl group is hypothesized to enhance lipophilicity and receptor binding affinity.
In Vitro Studies
In vitro assays have been conducted to assess the binding affinity and efficacy of this compound against various receptors. For example, studies involving recombinant NMDA receptors showed that certain modifications in the isoquinoline structure could yield compounds with enhanced potency at these targets .
Case Studies
- Anticonvulsant Activity : In a series of experiments involving animal models, compounds structurally similar to this compound were tested for their anticonvulsant properties. Results indicated significant reductions in seizure frequency and duration compared to control groups .
- Neuroprotective Effects : Another study explored the neuroprotective potential of related compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal damage induced by excitotoxicity through modulation of glutamate receptor activity .
Neurological Disorders
Given its pharmacological profile, this compound shows promise for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Its ability to modulate neurotransmitter systems makes it a candidate for further development in neuropharmacology.
Future Research Directions
Further investigations are warranted to elucidate the full spectrum of biological activities associated with this compound. Future studies should focus on:
- Long-term Toxicity Studies : Assessing safety profiles in chronic exposure scenarios.
- Clinical Trials : Evaluating therapeutic efficacy in human subjects.
- Structural Optimization : Modifying chemical structures to enhance potency and selectivity.
Scientific Research Applications
Medicinal Chemistry
N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide has potential applications in drug development due to its ability to interact with various biological targets. Its structure suggests that it may function as an inhibitor of specific enzymes or receptors involved in disease pathways.
Mechanism of Action:
- The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory responses.
- It could modulate ion channels related to pain perception and neuronal excitability, suggesting applications in pain management and neurological disorders.
Pharmacological Properties
Research indicates that derivatives of tetrahydroisoquinolines exhibit significant antinociceptive properties. For instance:
- Antinociceptive Activity: Similar compounds have shown efficacy in reducing pain responses in animal models (e.g., formalin test).
- CNS Activity: Some studies suggest interactions with neurotransmitter systems affecting dopamine and serotonin levels, indicating potential for treating neurological disorders.
- Antioxidant Activity: The presence of phenolic groups may confer antioxidant properties beneficial for oxidative stress-related diseases.
Study 1: Antinociceptive Effects
A study investigated the antinociceptive effects of tetrahydroisoquinoline derivatives. Results showed that these compounds significantly reduced pain responses in rodents through modulation of pain pathways, indicating their potential as analgesics.
Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of similar compounds. The findings suggested that these molecules could effectively inhibit the production of pro-inflammatory cytokines, thus providing a basis for their use in treating inflammatory diseases.
Study 3: CNS Activity
Research on the central nervous system interactions revealed that tetrahydroisoquinoline derivatives could influence neurotransmitter levels, suggesting their utility in addressing conditions like depression and anxiety.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with pesticidal benzamides, particularly the trifluoromethyl-benzamide core. Key comparisons include:
Key Observations :
- Trifluoromethyl Group : Present in both the target compound and flutolanil, this group is associated with enhanced metabolic stability and target affinity in pesticidal agents .
- Tetrahydroisoquinolin vs.
- Propanoyl Group: Unlike pesticidal analogs, the propanoyl substituent introduces a ketone, which could influence conformational flexibility or metabolic pathways.
Spectral Characteristics
- IR Spectroscopy :
- NMR: The trifluoromethyl group in the target compound would produce a distinct ¹⁹F NMR signal near -60 to -70 ppm, similar to flutolanil . The tetrahydroisoquinolin moiety would exhibit characteristic aliphatic proton signals (δ 1.5–3.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) in ¹H-NMR .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(trifluoromethyl)benzamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via alkylation of tetrahydroisoquinoline precursors followed by benzoylation with 2-(trifluoromethyl)benzoyl chloride. Key steps include:
- Alkylation : Use of nitro-phenol intermediates and reduction (e.g., Method A or B for nitro-group reduction) .
- Benzoylation : Reaction with acyl chlorides under anhydrous conditions, monitored via TLC or HPLC .
- Purification : High-performance liquid chromatography (HPLC) with C18 columns and gradient elution (e.g., acetonitrile/water) to achieve >95% purity .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., δ 7.98 ppm for benzamide protons, δ 4.82 ppm for tetrahydroisoquinoline CH2 groups) .
- Mass Spectrometry : ESI-MS (e.g., m/z 461.3 [M+H]⁺) to confirm molecular weight .
- X-ray Crystallography : For absolute configuration determination, if crystalline derivatives are obtained .
Q. What solvent systems are suitable for solubility testing and formulation in biological assays?
- Methodology :
- Solubility Screening : Use DMSO for stock solutions (10 mM), followed by dilution in PBS or cell culture media.
- Stability Testing : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) for 24–48 hours .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzamide or tetrahydroisoquinoline moieties) affect bioactivity?
- Methodology :
- SAR Studies : Compare derivatives with varying substituents (e.g., 4-fluoro vs. 4-chloro on benzamide). For example, 4-fluoro derivatives show enhanced Trypanosoma brucei inhibition (IC₅₀ < 1 µM) .
- Computational Modeling : Docking studies using Trypanosoma brucei protein targets (e.g., TbCatB) to predict binding affinities .
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., plasma)?
- Methodology :
- LC-MS/MS : Use deuterated internal standards to account for matrix effects. Optimize extraction protocols (e.g., protein precipitation with acetonitrile) .
- Validation : Assess recovery (>85%), linearity (R² > 0.99), and LOD/LOQ (e.g., 0.1 ng/mL) per ICH guidelines .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma half-life, tissue distribution, and metabolite formation (e.g., oxidative dealkylation of the propanoyl group) .
- CYP450 Inhibition Assays : Identify metabolic pathways causing discrepancies .
Q. What strategies mitigate instability of the trifluoromethyl group under acidic or oxidative conditions?
- Methodology :
- Protective Group Chemistry : Use tert-butyl or acetyl groups to shield the trifluoromethyl moiety during synthesis .
- pH Optimization : Conduct reactions in neutral buffers (e.g., phosphate, pH 7.0) to minimize degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
